molecular formula C8H12N2O3 B12858668 N-(1-Acetyl-2-oxopyrrolidin-3-yl)acetamide

N-(1-Acetyl-2-oxopyrrolidin-3-yl)acetamide

Cat. No.: B12858668
M. Wt: 184.19 g/mol
InChI Key: BAAYEHGUBYLYOO-UHFFFAOYSA-N
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Description

N-(1-Acetyl-2-oxopyrrolidin-3-yl)acetamide is a compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their versatile applications in medicinal chemistry due to their unique structural features. This compound is characterized by the presence of a pyrrolidinone ring, which is a five-membered lactam, and two acetamide groups. The presence of these functional groups makes it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Acetyl-2-oxopyrrolidin-3-yl)acetamide typically involves the reaction of pyrrolidinone derivatives with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and reproducibility in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Acetyl-2-oxopyrrolidin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

    Substitution: The acetamide groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1-Acetyl-2-oxopyrrolidin-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-Acetyl-2-oxopyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(2-Oxopyrrolidin-1-yl)propyl)acetamide
  • 2-(2-Oxopyrrolidino)acetamide
  • 2-Oxo-1-pyrrolidineacetamide

Uniqueness

N-(1-Acetyl-2-oxopyrrolidin-3-yl)acetamide is unique due to its specific structural features, including the presence of two acetamide groups and a pyrrolidinone ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

N-(1-acetyl-2-oxopyrrolidin-3-yl)acetamide

InChI

InChI=1S/C8H12N2O3/c1-5(11)9-7-3-4-10(6(2)12)8(7)13/h7H,3-4H2,1-2H3,(H,9,11)

InChI Key

BAAYEHGUBYLYOO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCN(C1=O)C(=O)C

Origin of Product

United States

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